1-Bromo-4-(bromomethanesulfonyl)benzene

Description

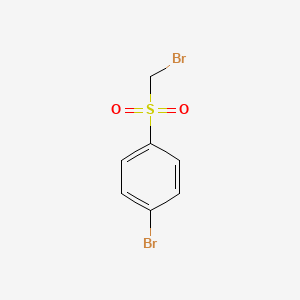

1-Bromo-4-(bromomethanesulfonyl)benzene (CAS: 53606-06-7) is a brominated aromatic compound featuring a bromomethyl (-CH$2$Br) and a methanesulfonyl (-SO$2$CH$3$) group para-substituted on a benzene ring. Its molecular formula is C$8$H$9$BrO$2$S, with a molecular weight of 249.13 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of sulfonamide derivatives. Its bifunctional nature—combining a reactive bromomethyl group and an electron-withdrawing sulfonyl moiety—makes it valuable in designing pharmaceuticals, agrochemicals, and advanced materials .

Properties

IUPAC Name |

1-bromo-4-(bromomethylsulfonyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O2S/c8-5-12(10,11)7-3-1-6(9)2-4-7/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPHVASNRWRWFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CBr)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10822593 | |

| Record name | 1-Bromo-4-(bromomethanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10822593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79162-02-0 | |

| Record name | 1-Bromo-4-(bromomethanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10822593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(bromomethanesulfonyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of benzene derivatives in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions, where benzene derivatives are treated with bromine and sulfonating agents under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(bromomethanesulfonyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds in the presence of catalysts such as copper(I) iodide.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide, typically under reflux conditions.

Coupling Reactions: Reagents such as benzene sulfonamide and copper(I) iodide are used under mild heating.

Major Products:

Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

Coupling Reactions: Products include N-aryl sulfonamides and other complex aromatic compounds.

Scientific Research Applications

1-Bromo-4-(bromomethanesulfonyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(bromomethanesulfonyl)benzene involves electrophilic aromatic substitution, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products . The bromomethanesulfonyl group can further participate in various chemical reactions, contributing to the compound’s reactivity and versatility .

Comparison with Similar Compounds

Key Observations :

- Reactivity : The bromomethyl group in this compound enables nucleophilic substitution (e.g., with amines or thiols), whereas analogs like 1-bromo-4-(methylsulfonyl)benzene lack this versatility .

- Steric Effects : Bulkier substituents (e.g., isopropyl or cyclopentyl) reduce reactivity in cross-coupling reactions compared to smaller groups .

- Electronic Effects : The electron-withdrawing sulfonyl group enhances the electrophilicity of the aromatic ring, facilitating Suzuki-Miyaura couplings ().

Cross-Coupling Reactions

- This compound: Used in Sonogashira couplings () and Suzuki-Miyaura reactions () to construct biaryl or heteroaryl systems. The bromomethyl group can undergo further functionalization post-coupling .

- 1-Bromo-4-(methylsulfonyl)benzene : Primarily employed in aryl-aryl couplings due to its stability and ease of handling .

- Cyclohexyl/cyclopentyl analogs: Limited in cross-coupling due to steric hindrance but useful in designing liquid crystal precursors ().

Functional Group Transformations

- The bromomethyl group in this compound can be converted to hydroxymethyl (-CH$2$OH) or aminomethyl (-CH$2$NH$_2$) derivatives, enabling diversification into sulfonamides or polymerizable monomers .

- In contrast, 1-bromo-4-(difluoromethoxy)benzene () undergoes regioselective iodination for ethynyl group introduction, a pathway less accessible in sulfonyl-substituted analogs.

Physicochemical Properties

- Solubility: Sulfonyl groups enhance solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to non-sulfonylated bromobenzenes. Bulkier substituents (e.g., cyclopentyl) reduce solubility .

- Thermal Stability : Sulfonyl derivatives generally exhibit higher melting points than alkyl-substituted analogs. For example, 1-bromo-4-(trans-4-pentylcyclohexyl)benzene melts at 47.9°C (), while sulfonyl analogs remain solids at room temperature .

Q & A

Q. How can researchers optimize the synthesis of 1-Bromo-4-(bromomethanesulfonyl)benzene to improve yield and purity?

- Methodological Answer : The compound is typically synthesized via bromination of 4-(methylsulfonyl)benzene derivatives using bromine or brominating agents (e.g., NBS) in the presence of Lewis acids (e.g., AlCl₃ or FeBr₃) . Optimization strategies include:

- Catalyst Screening : Test alternative catalysts (e.g., Pd-based systems) for regioselective bromination .

- Reaction Conditions : Adjust temperature (e.g., 0–25°C) and solvent polarity (e.g., CH₂Cl₂ vs. DMF) to minimize side reactions .

- Purification : Use column chromatography with silica gel and hexane/ethyl acetate gradients (70:30) to isolate high-purity product (>95%) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to its dual bromine and sulfonyl groups, the compound poses acute toxicity and skin/eye irritation risks:

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood with HEPA filtration .

- Spill Management : Neutralize spills with activated carbon or sodium bicarbonate, followed by ethanol rinsing .

- First Aid : For skin contact, wash with 10% NaHCO₃ solution; for inhalation, administer oxygen and seek medical evaluation .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) shows distinct aromatic protons (δ 7.6–8.1 ppm) and sulfonyl/bromine substituent effects. ¹³C NMR confirms the sulfonyl group at ~125 ppm .

- Mass Spectrometry : High-resolution ESI-MS provides accurate mass verification (e.g., [M+H]⁺ at m/z 296.88) .

- XRD : Single-crystal X-ray diffraction resolves stereoelectronic effects of the bromomethanesulfonyl group .

Advanced Research Questions

Q. How do steric and electronic effects of the bromomethanesulfonyl group influence cross-coupling reactions?

- Methodological Answer : The electron-withdrawing sulfonyl group deactivates the benzene ring, while bromine acts as a leaving group:

- Suzuki Coupling : Use Pd(PPh₃)₄ (5 mol%) and arylboronic acids (1.2 eq.) in THF/Na₂CO₃ (2M) at 80°C. Monitor regioselectivity via HPLC .

- Buchwald-Hartwig Amination : Optimize with Xantphos/Pd₂(dba)₃ to overcome steric hindrance from the sulfonyl group .

Comparative studies with analogs (e.g., 1-Bromo-4-(chloromethanesulfonyl)benzene) show reduced reactivity due to weaker C–Br bonds .

Q. How can researchers resolve contradictions in reported reactivity of this compound under varying catalytic systems?

- Methodological Answer : Discrepancies often arise from solvent polarity and catalyst loading:

- Controlled Experiments : Compare Pd(OAc)₂ vs. PdCl₂ in DMF vs. toluene. Higher polarity solvents stabilize Pd intermediates, improving conversion rates .

- Kinetic Studies : Use in situ IR or GC-MS to track intermediates. For example, arylpalladium complexes may form more readily in DMF .

- DFT Calculations : Model transition states to explain steric vs. electronic effects (e.g., sulfonyl group’s impact on Pd coordination) .

Q. What strategies enhance the thermal stability of polymers derived from this compound?

- Methodological Answer : When used as a cross-linker in silicone resins:

- Co-monomer Design : Combine with methyltriethoxysilane (MTES) to form Si–O–Ph networks, improving thermal stability up to 400°C .

- Additives : Incorporate 1–2 wt% cerium oxide to reduce decomposition rates (TGA data shows 10% mass loss at 350°C vs. 280°C baseline) .

- Curing Conditions : Optimize post-curing at 150°C for 4 hours to achieve full cross-linking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.